molecular formula C11H10FN3O B1482910 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde CAS No. 2097971-74-7

1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1482910
CAS RN: 2097971-74-7
M. Wt: 219.21 g/mol
InChI Key: VGEWBQFFLDSQKV-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (FEPPC) is a heterocyclic aldehyde that has recently been studied for its use in organic synthesis. It has been studied for its potential uses in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. FEPPC is a versatile molecule that has the ability to be used in a variety of reactions.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of pyrazole derivatives, including similar structures to "1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde," have been explored in depth. For instance, the synthesis of pyrazole compounds and their characterization through methods like solubility tests, elemental analysis, spectral analyses (FTIR, 1H NMR), thermogravimetric analysis, and X-ray diffraction (XRD) offer insights into the chemical properties and stability of these compounds (Hamed et al., 2020).

Antimicrobial Activity

  • The antimicrobial activities of pyrazole derivatives have been studied, showing these compounds' potential against gram-negative bacteria (Escherichia coli and Klebsiella pneumonia), gram-positive bacteria (Staphylococcus aureus and Streptococcus mutans), and fungi (Asperagillus fumigatus and Candida albicans). These findings indicate the potential use of pyrazole derivatives in developing new antimicrobial agents (Hamed et al., 2020).

Antitumor Activity

  • Research into the antitumor activity of novel benzofuran-2-yl pyrazole pyrimidine derivatives synthesized from similar pyrazole carbaldehydes suggests potential therapeutic applications. These compounds were evaluated for their cytotoxic activity against specific cancer cell lines, providing a basis for further exploration in cancer treatment (El-Zahar et al., 2011).

Synthesis of Novel Heterocyclic Compounds

  • The versatility of pyrazole derivatives in synthesizing novel heterocyclic compounds, which could have various industrial and pharmaceutical applications, has been demonstrated. For instance, the conversion of specific pyrazole carbaldehydes into oxazolone derivatives underlines the chemical flexibility and utility of these compounds in organic synthesis (Aly et al., 2004).

properties

IUPAC Name

1-(2-fluoroethyl)-3-pyridin-3-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c12-3-5-15-7-10(8-16)11(14-15)9-2-1-4-13-6-9/h1-2,4,6-8H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEWBQFFLDSQKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C=C2C=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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